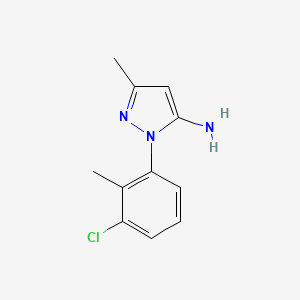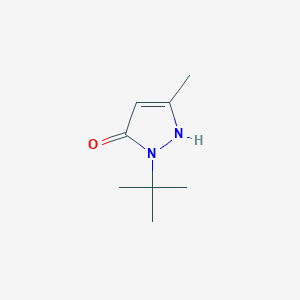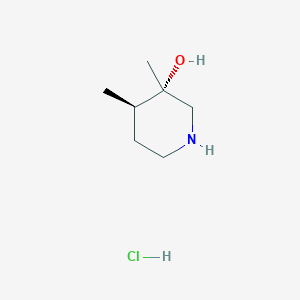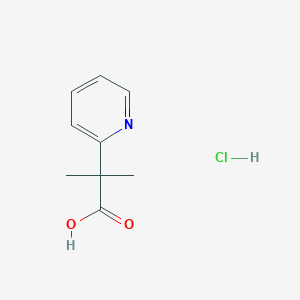
1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine, or CMPMA for short, is an organic chemical compound that has been studied extensively for its potential applications in a variety of scientific fields. It has been found to be useful in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
CMPMA has been studied extensively for its potential applications in a variety of scientific fields. It has been found to be useful in the synthesis of various compounds, as well as in the study of biochemical and physiological processes. For example, CMPMA has been used in the synthesis of various heterocyclic compounds, such as pyridines and pyrazoles, which are important components of many pharmaceuticals. In addition, CMPMA has been used in the study of the biochemical and physiological effects of various compounds, such as drugs, hormones, and toxins.
Mechanism of Action
Target of Action
Similar compounds have been found to target theurease enzyme . Urease is an amidohydrolase enzyme responsible for various morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .
Mode of Action
Related compounds have been reported to act asurease inhibitors . They interact with the urease enzyme, inhibiting its activity and thereby preventing the breakdown of urea. This can help manage conditions caused by excessive urease activity.
Pharmacokinetics
Similar compounds have been evaluated for in-vitro enzyme inhibitory activity . The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy.
Advantages and Limitations for Lab Experiments
CMPMA has several advantages for lab experiments. For example, it is relatively inexpensive and easy to obtain, and it has a relatively low toxicity. In addition, it is stable at room temperature, making it easy to store and transport. However, CMPMA also has several limitations for lab experiments. For example, it is not water soluble, making it difficult to use in certain types of experiments. In addition, it has a relatively short half-life, making it difficult to use in long-term experiments.
Future Directions
There are several potential future directions for CMPMA. For example, further research could be conducted to explore its potential applications in the synthesis of various compounds, as well as its potential biochemical and physiological effects. In addition, further research could be conducted to explore its potential use as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Finally, further research could be conducted to explore its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and depression.
Synthesis Methods
CMPMA can be synthesized using a variety of methods, including the Grignard reaction, acylation, and reductive amination. The Grignard reaction involves the use of an organometallic reagent, such as magnesium, to react with an organic halide, such as 1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine chloride, to form the desired product. Acylation involves the reaction of an organic acid, such as acetic acid, with an alcohol, such as this compound, to form the desired product. Reductive amination involves the reaction of an amine, such as this compound, with an aldehyde or ketone, such as acetaldehyde or acetone, to form the desired product.
properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-7-6-11(13)15(14-7)10-5-3-4-9(12)8(10)2/h3-6H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSFUVVFIWXSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2857145.png)
![N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2857146.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/no-structure.png)
![7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide](/img/structure/B2857148.png)


![13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2857151.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2857152.png)


